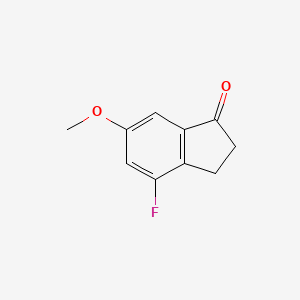

4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC20154266

Molecular Formula: C10H9FO2

Molecular Weight: 180.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9FO2 |

|---|---|

| Molecular Weight | 180.17 g/mol |

| IUPAC Name | 4-fluoro-6-methoxy-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C10H9FO2/c1-13-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |

| Standard InChI Key | DLNUKKZMKPCOAK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(CCC2=O)C(=C1)F |

Introduction

Structural and Molecular Characteristics

4-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one belongs to the indanone family, a class of bicyclic organic compounds featuring a fused benzene and cyclopentanone ring. The substitution pattern of fluorine and methoxy groups at positions 4 and 6, respectively, confers distinct electronic and steric properties. The IUPAC name for this compound is 4-fluoro-6-methoxy-2,3-dihydroinden-1-one, and its canonical SMILES representation is COC1=CC2=C(C=C1F)C(CC2)=O.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 180.17 g/mol |

| IUPAC Name | 4-fluoro-6-methoxy-2,3-dihydroinden-1-one |

| InChI Key | DLNUKKZMKPCOAK-UHFFFAOYSA-N |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Limited data; likely soluble in organic solvents |

The absence of melting and boiling point data in the literature underscores the need for further experimental characterization.

The synthesis of 4-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one typically involves functionalizing the indanone core through electrophilic substitution reactions. A widely cited method involves the reaction of 4-fluoroindanone with methanol in the presence of a base, such as sodium methoxide, under reflux conditions.

Key Synthesis Steps:

-

Starting Material: 4-Fluoroindanone is treated with methanol.

-

Methoxy Introduction: The base facilitates deprotonation, enabling nucleophilic attack by methoxide at the 6th position.

-

Work-Up: The reaction mixture is purified via recrystallization or column chromatography to isolate the product.

Table 2: Representative Synthesis Conditions

| Parameter | Condition |

|---|---|

| Reactant | 4-Fluoroindanone |

| Reagent | Methanol, Sodium Methoxide |

| Temperature | Reflux (~78°C) |

| Reaction Time | 6–12 hours |

| Yield | Not reported |

Industrial-scale production remains unexplored, with current methods limited to laboratory settings. Optimization of reaction conditions to improve yield and scalability is a critical area for future research.

Biological Activities and Mechanisms

Preliminary studies suggest that 4-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one exhibits antimicrobial and anticancer activities, though specific mechanistic data are sparse. The compound’s bioactivity is hypothesized to arise from its ability to modulate enzyme and receptor functions, potentially through hydrogen bonding or hydrophobic interactions facilitated by its fluorine and methoxy substituents.

Antimicrobial Activity

The fluorine atom enhances electronegativity, improving membrane permeability and interaction with microbial targets. While exact targets remain unidentified, analogs of indanone derivatives are known to inhibit bacterial DNA gyrase or fungal cytochrome P450 enzymes.

Applications in Medicinal Chemistry

The compound’s dual functional groups make it a versatile scaffold for drug discovery. Key areas of interest include:

Antibiotic Development

Fluorinated compounds are increasingly utilized to combat antibiotic-resistant pathogens. The methoxy group may reduce toxicity while enhancing pharmacokinetic properties.

Oncology Therapeutics

Modification of the indanone core could yield selective kinase inhibitors or apoptosis inducers. Computational modeling studies are needed to identify potential binding partners.

Future Research Directions

Despite promising preliminary findings, significant gaps persist:

-

Mechanistic Studies: Elucidate molecular targets and pathways.

-

Structure-Activity Relationships (SAR): Systematically vary substituents to optimize efficacy.

-

Toxicological Profiling: Assess safety in in vitro and in vivo models.

-

Material Science Applications: Explore use in organic semiconductors or liquid crystals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume